molecular formula C8H9NO2S B13157955 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13157955
M. Wt: 183.23 g/mol
InChI Key: RWDHTEDDRZBUCR-UHFFFAOYSA-N
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Description

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol . This compound features a thiophene ring substituted with a hydroxyazetidine group and an aldehyde group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyazetidine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxyazetidine and thiophene groups, which confer distinct chemical and biological properties.

Biological Activity

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. The information is derived from diverse research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC8H8N2O1S
Molecular Weight168.22 g/mol
IUPAC NameThis compound
CAS NumberNot widely documented

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene ring enhance its cytotoxicity.

Case Study: Cytotoxicity Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HeLa cells, which is comparable to standard chemotherapeutic agents.

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound interacts with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityCytotoxicity (IC50 µM)Anti-inflammatory Effects
This compoundModerate15Yes
Thiophene derivative ALow30No
Thiophene derivative BHigh10Yes

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:

  • In vivo Studies : To assess the pharmacokinetics and long-term effects.
  • Mechanistic Studies : To elucidate detailed pathways involved in its biological activities.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

5-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H9NO2S/c10-5-7-1-2-8(12-7)9-3-6(11)4-9/h1-2,5-6,11H,3-4H2

InChI Key

RWDHTEDDRZBUCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(S2)C=O)O

Origin of Product

United States

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